![molecular formula C19H26N2O5 B4941609 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JNJ-42165279 is a selective and potent inhibitor of the histone lysine demethylase 1A (KDM1A), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
Mécanisme D'action
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by removing methyl groups from histone proteins. JNJ-42165279 selectively inhibits the enzymatic activity of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, leading to the accumulation of methylated histones and altered gene expression. This alteration in gene expression can induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects. In addition, JNJ-42165279 has been found to reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for lab experiments, including its high potency and selectivity for 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, favorable pharmacokinetic profile, and well-established synthesis method. However, JNJ-42165279 also has some limitations, including its relatively low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on JNJ-42165279. One potential avenue is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to explore the combination of JNJ-42165279 with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to elucidate the precise mechanism of action of JNJ-42165279 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
JNJ-42165279 was first synthesized by Janssen Research and Development, LLC. The synthesis method involves the reaction of 4-(2-nitrophenyl)isoxazole with 4-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 4-(4-(2-nitrophenyl)isoxazol-5-yl)phenylmethanol. This intermediate is then reacted with 1-(3-methoxypropanoyl)piperidine in the presence of trifluoroacetic acid to yield JNJ-42165279.
Applications De Recherche Scientifique
JNJ-42165279 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. The selective inhibition of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine by JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, JNJ-42165279 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
3-methoxy-1-[4-[4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-9-18(22)20-11-7-17(8-12-20)26-16-5-3-15(4-6-16)19(23)21-10-2-13-25-21/h3-6,17H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGPVLEOQRDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.